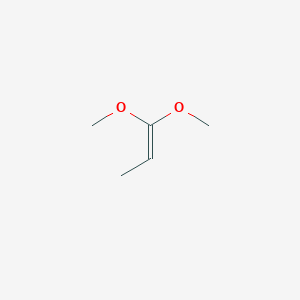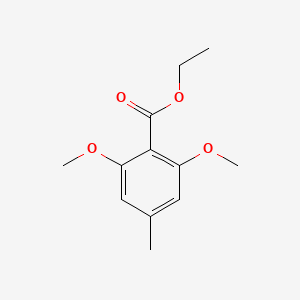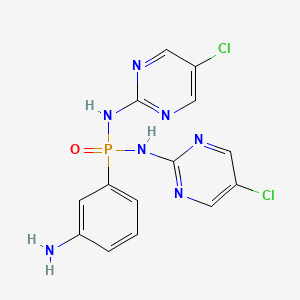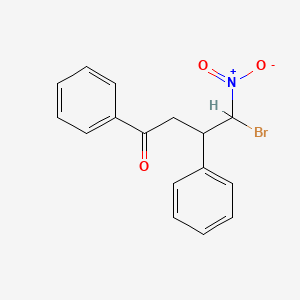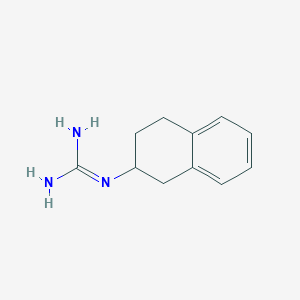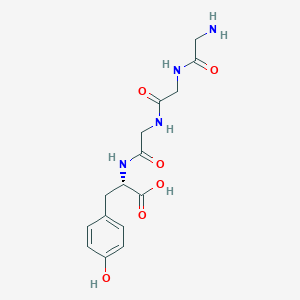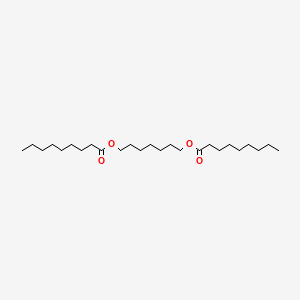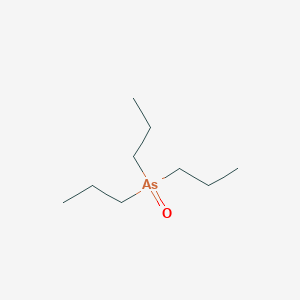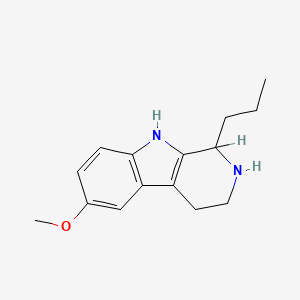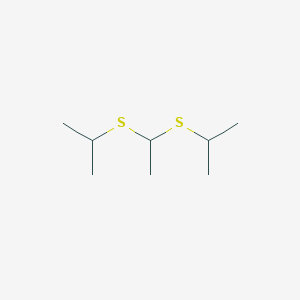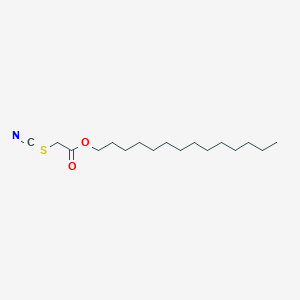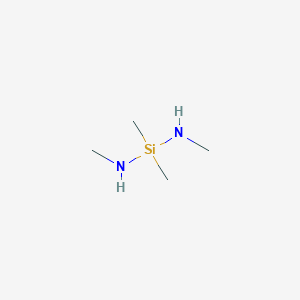
Silanediamine, N,N',1,1-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanediamine, N,N’,1,1-tetramethyl-: is an organosilicon compound with the molecular formula C4H14N2Si. It is a derivative of silanediamine where the nitrogen atoms are substituted with methyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silanediamine, N,N’,1,1-tetramethyl- can be synthesized through several methods. One common method involves the reaction of silicon tetrachloride with dimethylamine in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of silanediamine, N,N’,1,1-tetramethyl- often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure the purity and yield of the product. The final product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Silanediamine, N,N’,1,1-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxanes and other silicon-containing compounds.
Reduction: It can be reduced under specific conditions to form simpler silicon compounds.
Substitution: The methyl groups on the nitrogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of siloxanes, while substitution reactions can yield a variety of substituted silanediamines.
Scientific Research Applications
Chemistry: Silanediamine, N,N’,1,1-tetramethyl- is used as a precursor in the synthesis of other organosilicon compounds. It is also used in the study of silicon-nitrogen chemistry and as a reagent in various organic synthesis reactions.
Biology: In biological research, this compound is used to study the interactions between silicon-containing compounds and biological molecules. It is also used in the development of silicon-based biomaterials.
Industry: In the industrial sector, this compound is used in the production of silicone polymers and resins. It is also used as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of silanediamine, N,N’,1,1-tetramethyl- involves its interaction with other molecules through its silicon and nitrogen atoms. The compound can form stable complexes with various metal ions, which can then participate in catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
- Silanediamine, N,N,N’,N’-tetramethyl-1-methyl-
- Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl-
- Silanediamine, N,N’,1,1-tetramethyl-N,N’-bis(trimethylsilyl)-
Comparison: Silanediamine, N,N’,1,1-tetramethyl- is unique due to its specific substitution pattern on the nitrogen atoms. This gives it distinct chemical properties compared to other silanediamines. For example, the presence of methyl groups on the nitrogen atoms can influence its reactivity and stability, making it suitable for specific applications in chemistry and industry.
Properties
CAS No. |
10519-99-0 |
|---|---|
Molecular Formula |
C4H14N2Si |
Molecular Weight |
118.25 g/mol |
IUPAC Name |
N-[dimethyl(methylamino)silyl]methanamine |
InChI |
InChI=1S/C4H14N2Si/c1-5-7(3,4)6-2/h5-6H,1-4H3 |
InChI Key |
INRSGFWUIBYFGX-UHFFFAOYSA-N |
Canonical SMILES |
CN[Si](C)(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


